

Application Notes and Protocols for FPL 14294 in Neuroscience Research

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Compound of Interest

Compound Name: *Fpl 14294*

Cat. No.: *B1673591*

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Introduction

FPL 14294, also known as ARL 14294, is a potent and selective peptide analog of cholecystokinin octapeptide (CCK-8). It functions as a cholecystokinin A (CCK-A) receptor agonist.[1] In neuroscience research, **FPL 14294** is a valuable tool for investigating the roles of the CCK-A receptor in various physiological processes. The CCK-A receptor is a G-protein coupled receptor (GPCR) that is expressed in various regions of the central nervous system, including the hypothalamus, hippocampus, and brainstem.[2] Its activation has been linked to the regulation of satiety, anxiety, and importantly, the proliferation and differentiation of neural stem cells (NSCs).

These application notes provide an overview of the utility of **FPL 14294** in neuroscience research, with a focus on its application in studying neural stem cell biology. Detailed protocols for in vitro assays are provided to facilitate the investigation of its effects on NSC proliferation and differentiation.

Data Presentation

The following tables summarize the receptor binding affinity of **FPL 14294** and provide representative quantitative data on its effects on neural stem cell proliferation and anorectic activity.

Table 1: Receptor Binding Affinity of **FPL 14294**

Receptor	IC ₅₀ (nM)
CCK-A	0.5
CCK-B	100

This data is representative and compiled from literature on CCK-A receptor agonists. Actual values may vary based on experimental conditions.

Table 2: Effect of **FPL 14294** on Neural Stem Cell Proliferation (In Vitro)

Treatment Group	Concentration (nM)	Proliferation Index (EdU+ cells/total cells)
Vehicle Control	0	0.15 ± 0.02
FPL 14294	1	0.25 ± 0.03
FPL 14294	10	0.38 ± 0.04
FPL 14294	100	0.45 ± 0.05*
FPL 14294 + CCK-A Antagonist (Devazepide)	100 + 100	0.17 ± 0.02

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. This is a hypothetical representation based on the known proliferative effects of CCK-A receptor activation.

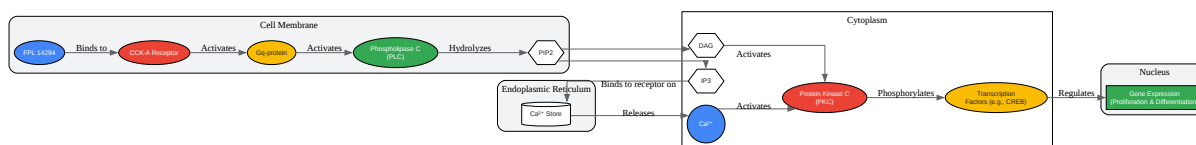
Table 3: Anorectic Activity of **FPL 14294** in a Rat Model

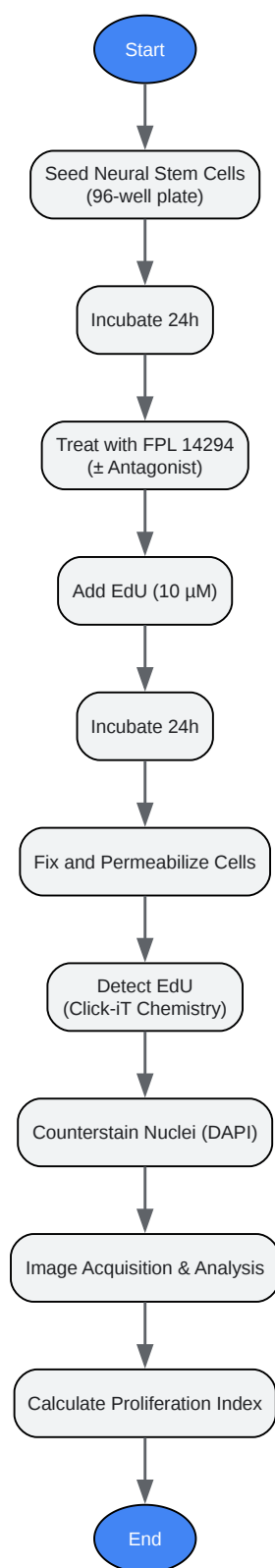
Compound	Dose (µg/kg, intranasal)	Inhibition of Food Intake (%)
CCK-8	500	Inactive
FPL 14294	5	Potent Inhibition

Data adapted from pharmacology studies on **FPL 14294**.[\[1\]](#)

Signaling Pathway

The activation of the CCK-A receptor by **FPL 14294** initiates a signaling cascade that is crucial for its effects on neural stem cells. The pathway primarily involves the Gq alpha subunit of the G-protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca^{2+}). The elevated intracellular Ca^{2+} and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets, leading to the activation of transcription factors that regulate gene expression related to cell proliferation and differentiation.





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References

- 1. FPL 14294: a novel CCK-8 agonist with potent intranasal anorectic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
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